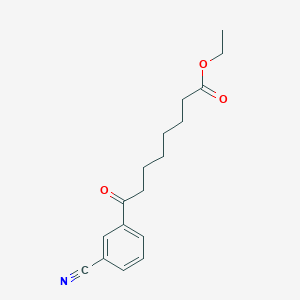

Ethyl 8-(3-cyanophenyl)-8-oxooctanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3-(3-cyanophenyl)-3-oxopropanoate is a chemical compound with the molecular formula C12H11NO3 . It has a molecular weight of 217.22 . The compound is stored in an inert atmosphere at a temperature between 2-8°C . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . This can be done through a one-pot process or a two-step approach . The one-pot process is useful for preparing alkyl and electron-rich aryl isothiocyanates, whereas the two-step approach is more versatile .Molecular Structure Analysis

The InChI code for Ethyl 3-(3-cyanophenyl)-3-oxopropanoate is 1S/C12H11NO3/c1-2-16-12(15)7-11(14)10-5-3-4-9(6-10)8-13/h3-6H,2,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . It involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

Ethyl 3-(3-cyanophenyl)-3-oxopropanoate is a solid substance at room temperature . It has a molecular weight of 217.22 . It is stored in an inert atmosphere at a temperature between 2-8°C .科学研究应用

Fluorescent Dye Synthesis

Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, related to ethyl 8-(3-cyanophenyl)-8-oxooctanoate, have been synthesized and investigated for their application as fluorescent dyes in liquid crystal displays. These compounds exhibit good orientation parameters in nematic liquid crystal, suggesting their high potential for such applications (Bojinov & Grabchev, 2003).

Organic Synthesis

Ethyl 3-(p-cyanophenyl)propionate, closely related to the chemical , has been synthesized for its potential use in various organic reactions. This synthesis forms part of broader research into the properties and applications of similar organic compounds (Jensen, Kneisel, & Knochel, 2003).

Cytotoxicity Evaluation

Compounds similar to ethyl 8-(3-cyanophenyl)-8-oxooctanoate have been synthesized and evaluated for their cytotoxic effects against various cell lines, indicating their potential use in medical research, particularly in cancer studies (Albrecht et al., 2010).

Urease Inhibitors

Research into novel indole-based oxadiazole scaffolds, which involve compounds related to ethyl 8-(3-cyanophenyl)-8-oxooctanoate, has identified potential urease inhibitors. These compounds have shown effectiveness in vitro and are considered valuable for therapeutic drug design (Nazir et al., 2018).

Bio-Lubricant Applications

Studies have been conducted on ethyl oleate derivatives, similar to the chemical , for their potential as bio-lubricants. The research focuses on the properties and applications of these compounds as environmentally friendly alternatives to traditional lubricants (Wahyuningsih & Kurniawan, 2020).

安全和危害

属性

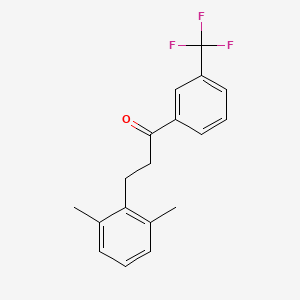

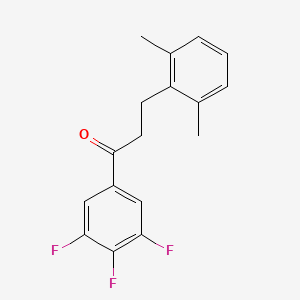

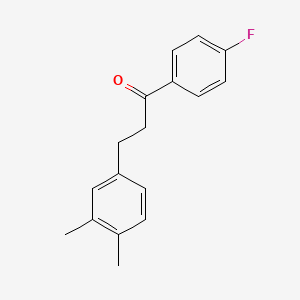

IUPAC Name |

ethyl 8-(3-cyanophenyl)-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-2-21-17(20)11-6-4-3-5-10-16(19)15-9-7-8-14(12-15)13-18/h7-9,12H,2-6,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGYMPWFPQEZMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001292400 |

Source

|

| Record name | Ethyl 3-cyano-η-oxobenzeneoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(3-cyanophenyl)-8-oxooctanoate | |

CAS RN |

951885-66-8 |

Source

|

| Record name | Ethyl 3-cyano-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-cyano-η-oxobenzeneoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

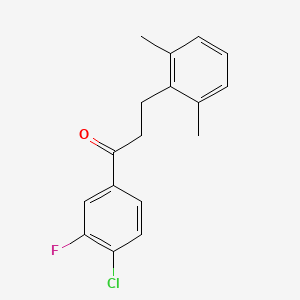

![3-(2,6-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327729.png)